molecular formula C16H13NO5 B408843 2-Acetyl-5-methylphenyl 3-nitrobenzoate

2-Acetyl-5-methylphenyl 3-nitrobenzoate

Cat. No.: B408843
M. Wt: 299.28g/mol
InChI Key: VVUAUXRNXLJWPY-UHFFFAOYSA-N
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Description

2-Acetyl-5-methylphenyl 3-nitrobenzoate is a benzoate ester derivative featuring a 3-nitrobenzoate core esterified to a substituted phenyl group. The phenyl moiety contains a methyl group at the 5-position and an acetyl group at the 2-position. This structure confers unique electronic and steric properties due to the electron-withdrawing nitro group (meta to the ester linkage) and the acetyl substituent, which may influence solubility, stability, and reactivity.

Properties

Molecular Formula

C16H13NO5

Molecular Weight

299.28g/mol

IUPAC Name

(2-acetyl-5-methylphenyl) 3-nitrobenzoate

InChI

InChI=1S/C16H13NO5/c1-10-6-7-14(11(2)18)15(8-10)22-16(19)12-4-3-5-13(9-12)17(20)21/h3-9H,1-2H3

InChI Key

VVUAUXRNXLJWPY-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(=O)C)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomerism: Nitro Group Orientation

The position of the nitro group on the benzoate ring significantly impacts physicochemical and biological behavior.

Compound Nitro Position Key Properties/Observations
2-Acetyl-5-methylphenyl 3-nitrobenzoate 3- (meta) Moderate electron withdrawal; reduced steric hindrance compared to ortho-substituted analogs.
2-Nitrobenzoate (2NBA) 2- (ortho) High bioreporter activity in BRprox mutant cells; induces EGFP expression .
4-Nitrobenzoate 4- (para) No bioreporter induction; lower reactivity in biological assays compared to 2NBA .

Key Findings :

  • The 3-nitro isomer (as in the target compound) lacks the bioreporter induction capability observed in 2-nitrobenzoate derivatives, suggesting nitro position critically influences ligand-receptor interactions .
  • Para-nitro analogs exhibit even lower bioactivity, likely due to electronic and spatial mismatches in binding sites .

Substituent Effects on the Aromatic Ring

Variations in substituents on the phenyl ring alter steric bulk, electronic effects, and solubility.

Compound Substituents Impact on Properties
2-Acetyl-5-methylphenyl 3-nitrobenzoate 2-acetyl, 5-methyl Increased lipophilicity; potential metabolic stability due to acetyl group.
5-Hydroxy-2-nitrobenzoate 2-nitro, 5-hydroxy Enhanced solubility in polar solvents; higher reactivity in oxidation reactions.
2-Hydroxy-3,5-dinitrobenzoate 2-hydroxy, 3,5-dinitro Strong electron withdrawal; low stability under basic conditions.

Key Findings :

  • Acetyl groups (as in the target compound) enhance lipophilicity and may slow hydrolysis compared to hydroxy or amino substituents.

Ester Group Variations

The nature of the esterifying group influences hydrolysis rates and bioavailability.

Compound Ester Group Key Characteristics
This compound Bulky aryl ester High steric hindrance; likely slower hydrolysis than alkyl esters.
Methyl 3-nitrobenzoate Methyl Higher volatility; faster hydrolysis due to smaller ester group.
Propyl 4-aminobenzoate Propyl Intermediate lipophilicity; common in topical applications.
Phenyl carbamates (e.g., propyl N-phenylcarbamate) Carbamate linkage Greater resistance to hydrolysis compared to esters .

Key Findings :

  • Aryl esters (as in the target compound) are typically more hydrolytically stable than alkyl esters due to reduced nucleophilic attack susceptibility.
  • Carbamate analogs exhibit superior stability but require distinct metabolic pathways for activation .

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